

A Technical Guide to Phenylbutazone(diphenyld10) for Research Applications

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Compound of Interest		
Compound Name:	Phenylbutazone(diphenyl-d10)	
Cat. No.:	B1144933	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Phenylbutazone(diphenyl-d10)**, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Phenylbutazone. Deuterium-labeled compounds are critical tools in pharmaceutical research, offering enhanced stability and utility in a variety of analytical and metabolic studies. This document details the properties, suppliers, research applications, and experimental considerations for using **Phenylbutazone(diphenyl-d10)**.

Physicochemical Properties

Phenylbutazone(diphenyl-d10) is a stable, isotopically labeled version of Phenylbutazone, where ten hydrogen atoms on the two phenyl rings are replaced with deuterium. This substitution results in a higher molecular weight while maintaining nearly identical chemical reactivity to the parent compound.[1][2]



Property	Value	Source(s)
IUPAC Name	4-butyl-1,2-bis(2,3,4,5,6- pentadeuteriophenyl)pyrazolidi ne-3,5-dione	[3]
Synonyms	Phenylbutazone-d10, 4-Butyl- 1,2-bis(phenyl-d5)pyrazolidine- 3,5-dione	[3][4][5]
CAS Number	1219794-69-0	[3][5][6]
Molecular Formula	C19H10D10N2O2	[5][6]
Molecular Weight	318.44 g/mol	[3][5][6]

Suppliers and Quality Specifications

Sourcing high-purity **Phenylbutazone(diphenyl-d10)** is crucial for obtaining reliable and reproducible experimental results. Researchers should select suppliers who provide comprehensive analytical data. Key quality control metrics include isotopic enrichment and chemical purity, which are typically verified using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]



Supplier	Purity/Enrichment Specification	Notes
Simson Pharma Limited	High quality, Certificate of Analysis provided.	Offers a range of Phenylbutazone impurities and related compounds.[5]
MedchemExpress	Not specified; for laboratory use.	Provides safety data sheets and storage instructions.[6]
Fisher Scientific (CDN)	Not specified; >4000 deuterated compounds.	Distributes products from CDN Isotopes.[4]
Amerigo Scientific	High quality.	Specialist distributor serving the life sciences.[9]
ResolveMass Laboratories	Isotopic purity exceeding 99.8%.	Specializes in custom deuterated compounds with thorough validation.[7]

Note: For quantitative analysis, it is recommended to use deuterated standards with an isotopic enrichment of at least 98% to minimize background interference and ensure clear mass separation in LC-MS workflows.[1]

Key Research Applications

The primary application of **Phenylbutazone(diphenyl-d10)** is as an internal standard for the accurate quantification of Phenylbutazone in biological matrices using mass spectrometry-based methods like GC-MS or LC-MS. Its near-identical chemical and physical properties to the unlabeled analyte allow it to co-elute during chromatography, effectively correcting for matrix effects and variations in instrument response.[1]

Other key applications include:

- Pharmacokinetic (PK) Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of Phenylbutazone.
- Drug Metabolism Research: Investigating metabolic pathways without the interference of the kinetic isotope effect.[2]

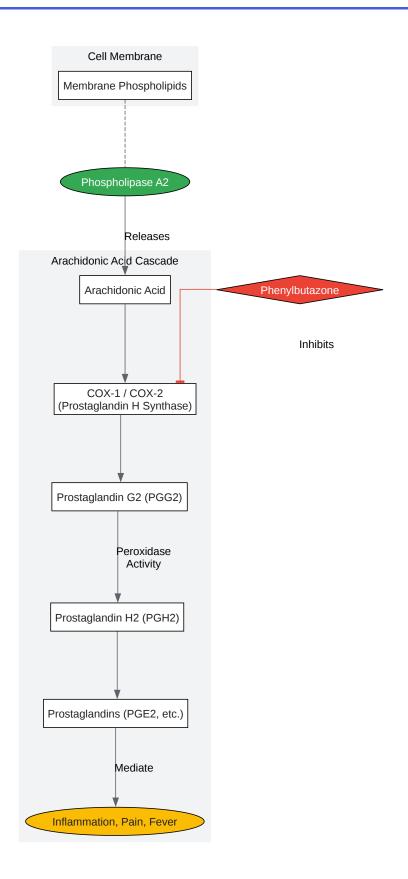


 Tracer Studies: Using the labeled compound to follow the fate of the drug molecule in complex biological systems.

Mechanism of Action: Prostaglandin Synthesis Inhibition

Phenylbutazone, like other NSAIDs, exerts its anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. It is an efficient reducing cofactor for the peroxidase activity of prostaglandin H synthase (PHS). This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[10]





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Inhibition of the Cyclooxygenase (COX) Pathway by Phenylbutazone.



Experimental Protocols

Protocol: Quantification of Phenylbutazone in Plasma using LC-MS/MS with Phenylbutazone(diphenyl-d10) as an Internal Standard

This protocol outlines a general procedure for using the deuterated standard in a typical bioanalytical workflow.

- 1. Preparation of Stock and Working Solutions:
- Prepare a 1 mg/mL stock solution of Phenylbutazone and Phenylbutazone(diphenyl-d10) in methanol.
- From these stocks, prepare serial dilutions (working solutions) for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
- Prepare a working solution of the internal standard (IS), **Phenylbutazone(diphenyl-d10)**, at a fixed concentration (e.g., 100 ng/mL).
- 2. Sample Preparation (Protein Precipitation):
- To 100 μL of plasma sample (or calibrator/QC sample), add 20 μL of the IS working solution.
 Vortex briefly.
- Add 300 μL of ice-cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.
- 3. LC-MS/MS Conditions (Example):
- LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 μm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, and reequilibrate.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometer: Triple quadrupole in Multiple Reaction Monitoring (MRM) mode.
- Ionization: Electrospray Ionization (ESI), positive mode.

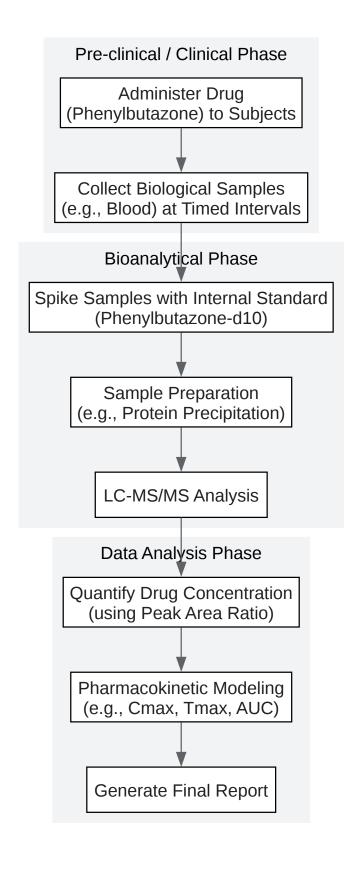


- MRM Transitions:
- Phenylbutazone: Q1/Q3 (e.g., 309.2 -> 232.1)
- Phenylbutazone(diphenyl-d10): Q1/Q3 (e.g., 319.2 -> 242.1)
- 4. Data Analysis:
- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the peak area ratio (Analyte Area / IS Area).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
- Determine the concentration of Phenylbutazone in the unknown samples by interpolation from the calibration curve.

Mandatory Visualizations Experimental Workflow: Pharmacokinetic Study

The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing a deuterated internal standard.





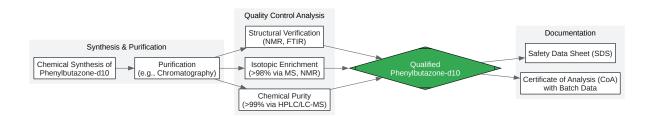
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Workflow for a Pharmacokinetic Study Using a Deuterated Standard.



Quality Control Logic for Deuterated Standards

Ensuring the quality of deuterated compounds is paramount. The diagram below outlines the logical flow of quality control and documentation that researchers should expect from a reputable supplier.



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Quality Control and Documentation Flow for Deuterated Compounds.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of **Phenylbutazone(diphenyl-d10)**.

- Storage: Store the solid compound at -20°C for short-term storage (months) or -80°C for long-term storage (up to a year or more). Stock solutions should be stored at -20°C or -80°C and used within 1 to 6 months.
- Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][11] Handle the compound in a well-ventilated area or fume hood.
- Stability: The material is generally stable under normal and recommended storage conditions.[6][11] Avoid contact with strong oxidizing agents.[11]



This technical guide provides a foundational understanding of **Phenylbutazone(diphenyl-d10)** for research purposes. By selecting high-quality materials and employing robust experimental protocols, researchers can leverage this valuable tool to achieve accurate and reproducible results in drug development and bioanalysis.

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